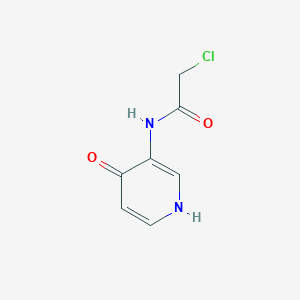

2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide

Description

Systematic Nomenclature and Structural Identification

2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide represents a well-characterized heterocyclic compound with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.59 grams per mole. The compound is officially registered under Chemical Abstracts Service number 1186311-07-8 and appears in the PubChem database with compound identification number 46737876. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standard convention for acetamide derivatives, specifically designating the chloro substituent at the 2-position of the acetamide moiety and the hydroxyl group at the 4-position of the pyridine ring system.

The structural identification of this compound reveals several critical molecular features that define its chemical behavior and potential applications. The molecule consists of a chloroacetamide functional group linked through an amide bond to a 4-hydroxypyridin-3-yl substituent. The InChI (International Chemical Identifier) string InChI=1S/C7H7ClN2O2/c8-3-7(12)10-5-4-9-2-1-6(5)11/h1-2,4H,3H2,(H,9,11)(H,10,12) provides a comprehensive representation of the molecular connectivity. Additionally, the SMILES notation C1=CNC=C(C1=O)NC(=O)CCl offers a simplified linear representation of the molecular structure.

The compound exhibits significant tautomeric characteristics due to the presence of the 4-hydroxypyridine moiety. Research on related pyridine systems has demonstrated that 4-hydroxypyridine exists in tautomeric equilibrium with its corresponding 4-pyridone form. In the case of 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide, this tautomerism manifests as an equilibrium between the hydroxypyridine form and the 4-oxo-1H-pyridin-3-yl form, with the latter being reflected in the alternative International Union of Pure and Applied Chemistry name: 2-chloro-N-(4-oxo-1H-pyridin-3-yl)acetamide. Theoretical investigations have shown that the position of this tautomeric equilibrium can be influenced by solvent polarity and substituent effects.

Table 1: Structural Identification Data for 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₇ClN₂O₂ |

| Molecular Weight | 186.59 g/mol |

| Chemical Abstracts Service Number | 1186311-07-8 |

| PubChem Compound ID | 46737876 |

| InChI Key | TVIAIJBHZUPFRB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CNC=C(C1=O)NC(=O)CCl |

| DSSTox Substance ID | DTXSID801259975 |

Historical Context in Heterocyclic Chemistry Research

The development of 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide and related compounds is deeply rooted in the broader historical evolution of heterocyclic chemistry research. The foundational understanding of pyridine chemistry traces back to the mid-19th century when Thomas Anderson first isolated pyridine from animal bone oil in 1849. Anderson's work established the fundamental framework for understanding pyridine-based heterocycles, naming the compound after the Greek word for fire due to its flammability. The systematic investigation of pyridine structure was further advanced by Wilhelm Körner and James Dewar in the 1860s and 1870s, who proposed that pyridine's structure derived from benzene through nitrogen substitution.

The synthesis of pyridine derivatives gained significant momentum with Arthur Rudolf Hantzsch's pioneering work in 1881, which established the Hantzsch pyridine synthesis as a fundamental method for constructing substituted pyridines. This synthetic methodology provided the chemical foundation that would later enable the preparation of complex hydroxypyridine derivatives like those found in 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide. The industrial production of pyridines became feasible through Aleksei Chichibabin's reaction development in 1924, which utilized inexpensive reagents and remains in use today.

Research into hydroxypyridine chemistry has revealed complex biochemical pathways involving these compounds. Studies on 4-hydroxypyridine catabolism have demonstrated that bacteria such as Arthrobacter species can utilize 4-hydroxypyridine as a carbon and energy source through sophisticated enzymatic pathways. The initial transformation involves flavin-dependent monooxygenase-catalyzed hydroxylation to form 3,4-dihydroxypyridine, followed by ring-opening dioxygenase activity. These biological investigations have provided crucial insights into the reactivity patterns and metabolic fate of hydroxypyridine-containing compounds.

The development of chloroacetamide chemistry represents another significant historical thread in the evolution of compounds like 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide. Chloroacetamides have been extensively studied as herbicidal agents, with compounds such as acetochlor, alachlor, and metalachlor representing major commercial successes. The mechanism of action involves disruption of membrane stability in plants through interactions with cellular components. Modern synthetic approaches to chloroacetamide derivatives have employed Schiff base formation mechanisms followed by chloroacetylation, providing efficient routes to structurally diverse compounds.

Position Within Chloroacetamide Derivative Classification

2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide occupies a distinctive position within the broader classification of chloroacetamide derivatives, representing a convergence of heterocyclic chemistry with halogenated acetamide functionality. The chloroacetamide class of compounds encompasses a diverse array of structures characterized by the presence of a chlorine atom attached to the methyl carbon of an acetamide group. Within this classification system, compounds are typically categorized based on the nature of their nitrogen substituents, ranging from simple aliphatic groups to complex aromatic and heterocyclic systems.

The specific structural features of 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide place it within the subset of heterocyclic chloroacetamides, where the nitrogen atom of the acetamide group is directly bonded to a heterocyclic ring system. This classification is particularly significant because heterocyclic substitution profoundly influences the compound's chemical reactivity, biological activity, and physicochemical properties. The presence of the 4-hydroxypyridin-3-yl substituent introduces additional complexity through the potential for hydrogen bonding interactions and tautomeric equilibria.

Recent synthetic studies have demonstrated that chloroacetamide derivatives can be efficiently prepared through various methodological approaches. The formation of Schiff base intermediates followed by chloroacetylation has emerged as a particularly versatile strategy for accessing structurally diverse chloroacetamides. In the context of heterocyclic derivatives, this approach allows for the systematic exploration of structure-activity relationships by varying the heterocyclic component while maintaining the chloroacetamide functionality. Research has shown that replacing aliphatic moieties in traditional chloroacetamides with aromatic and heterocyclic groups can significantly alter biological activity profiles.

The reactivity profile of 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide is characteristic of compounds containing activated halogen atoms adjacent to electron-withdrawing carbonyl groups. The chlorine atom in the 2-position of the acetamide moiety exhibits enhanced electrophilic character due to the inductive effect of the adjacent carbonyl group. This activation makes the compound susceptible to nucleophilic substitution reactions, enabling further structural modifications and synthetic transformations. Studies on related chloroacetamide systems have demonstrated that nucleophilic displacement of the chlorine atom with various amines leads to the formation of substituted acetamide derivatives.

Table 2: Classification Parameters for 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide

| Classification Category | Description | Specific Features |

|---|---|---|

| Primary Class | Chloroacetamide | Chlorine at 2-position of acetamide |

| Substituent Type | Heterocyclic | 4-Hydroxypyridin-3-yl group |

| Functional Groups | Amide, Hydroxyl, Pyridine | Multiple hydrogen bonding sites |

| Tautomeric Behavior | Hydroxypyridine/Pyridone | pH and solvent dependent equilibrium |

| Reactivity Profile | Electrophilic at chlorine | Nucleophilic substitution reactions |

The compound's position within chloroacetamide classification is further defined by its molecular weight and lipophilicity characteristics. With a molecular weight of 186.59 grams per mole, it falls within the range typical of small molecule chloroacetamides suitable for various chemical and biological applications. The presence of both hydrophilic (hydroxyl, amide) and lipophilic (chlorinated alkyl, pyridine) regions creates an amphiphilic character that influences solubility and membrane permeability properties. This balanced hydrophilic-lipophilic profile is particularly relevant for compounds intended for biological applications, as it affects cellular uptake and distribution patterns.

Properties

IUPAC Name |

2-chloro-N-(4-oxo-1H-pyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-3-7(12)10-5-4-9-2-1-6(5)11/h1-2,4H,3H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIAIJBHZUPFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801259975 | |

| Record name | 2-Chloro-N-(4-hydroxy-3-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-07-8 | |

| Record name | 2-Chloro-N-(4-hydroxy-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(4-hydroxy-3-pyridinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801259975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide typically involves the reaction of 4-hydroxypyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The hydroxypyridinyl group can undergo oxidation to form corresponding oxo derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Various substituted acetamides.

Oxidation Reactions: Oxo derivatives of the hydroxypyridinyl group.

Reduction Reactions: Amine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its chloro and hydroxypyridine functional groups allow for various substitution reactions, leading to the formation of derivatives with tailored properties.

Biology

- Enzyme Inhibition Studies: 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide has been identified as an inhibitor of specific enzymes. Its mechanism involves binding to the active sites of enzymes, altering their conformation and inhibiting their function. This property is valuable in drug discovery and development.

- Antimicrobial Activity: Research indicates that this compound exhibits significant antibacterial activity against various microorganisms. The following table summarizes its efficacy:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

Industrial Applications

- Material Development: The compound is utilized in the development of new materials and chemical processes due to its reactivity and ability to form stable complexes. This application is particularly relevant in creating specialty chemicals.

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial efficacy of various derivatives of chloroacetylated compounds, including 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide. The results indicated that it significantly reduced bacterial growth in vitro, outperforming several conventional antibiotics against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral activity of this compound against SARS-CoV-2. Preliminary findings suggested that it could inhibit viral replication in cell cultures, indicating potential as a therapeutic agent during viral outbreaks.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The pathways involved include binding to active sites of enzymes and altering their conformation, which can inhibit their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

The table below compares the target compound with structurally related chloroacetamide derivatives:

Key Observations :

- Pyridine vs. Heterocycle Substitution : The hydroxyl group in the target compound enhances hydrophilicity compared to methyl or chloro substituents in analogs like C₈H₉ClN₂O and C₇H₇ClN₂O .

- Biological Activity : Pyrazole and thiadiazole derivatives (e.g., ) exhibit targeted bioactivity (e.g., insecticidal or cytotoxic effects), while pyridine-based analogs are often intermediates or kinase inhibitors.

Anticancer Activity

- Thiadiazol-2-yl Derivatives: Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}acetamide) showed potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil . The thiadiazole ring and fluorophenoxy group likely enhance DNA intercalation or enzyme inhibition.

- Pyridine Analogs: No direct anticancer data are reported for the target compound, but its hydroxyl group may facilitate interactions with biological targets like kinases or receptors .

Herbicide Metabolism and Toxicity

- Chloroacetamide herbicides (e.g., alachlor, metolachlor) metabolize into carcinogenic intermediates like 2,6-diethylaniline (DEA) via pathways involving 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) .

- Contrast with Target Compound: The 4-hydroxypyridin-3-yl group may reduce lipophilicity and bioactivation risks compared to alkyl-substituted analogs linked to carcinogenicity .

Physicochemical Properties

Insights : The hydroxyl group in the target compound lowers LogP compared to methyl- or thiadiazole-substituted analogs, suggesting improved aqueous solubility .

Biological Activity

2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide, with the chemical formula C7H7ClN2O, features a chloro group and a hydroxypyridine moiety. Its structure is conducive to interactions with various biological targets, making it a valuable compound in medicinal chemistry.

The biological activity of 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, altering their conformation and inhibiting their function. This interaction can lead to various downstream effects in biological pathways, particularly in the context of disease modulation .

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide has been evaluated for its effectiveness against various bacterial strains. In studies, it demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) in the low to mid-single-digit microgram range against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory activity. In vitro assays have indicated that it may inhibit pro-inflammatory cytokines, which are pivotal in the inflammatory response. This property could position it as a candidate for further investigation in inflammatory disease models .

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide can be influenced by modifications to its structure. The following table summarizes some key findings related to structural modifications and their impact on biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 4-position | Increased enzyme inhibition |

| Hydroxyl group presence | Enhanced solubility and bioavailability |

| Chloro group presence | Improved binding affinity to targets |

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of several pyridine derivatives, including 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide. The results indicated that this compound exhibited significant inhibitory effects against E. faecalis and B. subtilis, suggesting potential for development as an antimicrobial agent .

- Anticancer Research : In a comparative study of pyridine derivatives, compounds similar to 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide showed cytotoxic effects on cancer cell lines, leading researchers to hypothesize that modifications could enhance its anticancer properties .

Q & A

Basic: What are the common synthetic routes for 2-Chloro-N-(4-hydroxypyridin-3-yl)acetamide?

Methodological Answer:

A typical synthesis involves sequential substitution and condensation reactions. For structurally related acetamides (e.g., 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide), a substitution reaction under alkaline conditions is first performed, followed by reduction (e.g., iron powder in acidic media) and condensation with cyanoacetic acid using a condensing agent . For 2-chloro-N-(4-hydroxypyridin-3-yl)acetamide, the hydroxyl and pyridine groups require protection/deprotection steps to avoid side reactions. Characterization via H/C NMR, IR, and mass spectrometry is critical to confirm purity and regioselectivity.

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SXRD) is indispensable for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, in 2-chloro-N-(2,4-dimethylphenyl)acetamide, SXRD revealed that the N–H bond adopts a conformation syn to the ortho-methyl group, contrasting with anti conformations observed in nitro-substituted analogs . Use SHELX software (e.g., SHELXL for refinement) to analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that stabilize the crystal lattice . Discrepancies between computational models (e.g., DFT) and experimental data often arise from packing effects or solvent inclusion, necessitating iterative refinement.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : H NMR identifies the hydroxyl proton (δ ~10–12 ppm) and amide proton (δ ~8–9 ppm). C NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons.

- IR : Stretching frequencies for amide C=O (~1650–1680 cm), N–H (~3300 cm), and hydroxyl O–H (~3200–3500 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS validates the molecular formula (CHClNO) via exact mass matching (theoretical m/z 186.60) .

Advanced: How do substituent positions influence biological activity?

Methodological Answer:

Substituent effects can be systematically studied using SAR (Structure-Activity Relationship) models. For example:

Basic: How to assess in vitro cytotoxicity for this compound?

Methodological Answer:

- Cell Lines : Use mammalian cell lines (e.g., HEK-293 or HepG2) for preliminary toxicity screening.

- Assays : MTT or resazurin assays quantify metabolic activity post-exposure. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed no cytotoxicity at 100 µM in HEK-293 cells .

- Controls : Include cisplatin or doxorubicin as positive controls for apoptosis induction.

Advanced: How to analyze conflicting bioactivity data across studies?

Methodological Answer:

Discrepancies often arise from variations in:

- Assay Conditions : pH, temperature, and serum content affect compound stability.

- Bacterial Strains : Efflux pump activity in multidrug-resistant K. pneumoniae may reduce efficacy .

- Solubility : Poor aqueous solubility (common for chloroacetamides) can lead to underestimation of activity. Use co-solvents (e.g., DMSO ≤1%) and validate results with HPLC quantification of dissolved compound.

Basic: What are the stability considerations for storage?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent hydrolysis of the chloroacetamide group.

- Moisture : Use desiccants to avoid degradation; hygroscopicity is common in polar acetamides.

- Light : Protect from UV exposure to prevent radical-mediated decomposition.

Advanced: How to optimize reaction conditions for regioselective functionalization?

Methodological Answer:

- Protecting Groups : Temporarily block the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) during chlorination to prevent side reactions.

- Catalysts : Pd/C or CuI can enhance coupling reactions for pyridine ring modifications.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloro position .

Basic: What computational tools predict physicochemical properties?

Methodological Answer:

- LogP : Use ChemAxon or ACD/Labs to estimate lipophilicity (critical for bioavailability).

- pKa : SPARC predicts ionization states; the hydroxyl group (pKa ~8–10) and amide (pKa ~0–2) dictate solubility.

- Molecular Dynamics : GROMACS simulates membrane permeability based on charge distribution .

Advanced: How does hydrogen-bonding dictate solid-state packing?

Methodological Answer:

Intermolecular N–H⋯O bonds often form chains or sheets. For 2-chloro-N-(3-methylphenyl)acetamide, hydrogen bonds along the a-axis create a zigzag motif, while van der Waals interactions between methyl groups stabilize the lattice . Compare with 2-chloro-N-(4-nitrophenyl)acetamide, where nitro groups introduce dipole-dipole interactions, altering melting points and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.